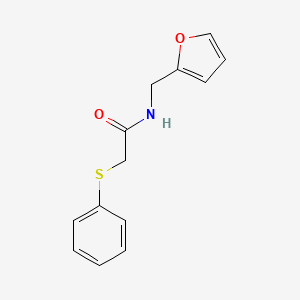
5-fluoro-3-methyl-N-phenyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-3-methyl-N-phenyl-1-benzofuran-2-carboxamide (also known as 5F-MDMB-PICA) is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is a potent agonist of the CB1 and CB2 receptors, which are located in the brain and peripheral tissues, respectively.
Mecanismo De Acción
5F-MDMB-PICA is a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological processes. Activation of these receptors by 5F-MDMB-PICA leads to the modulation of neurotransmitter release, ion channel activity, and gene expression, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5F-MDMB-PICA are mediated by the activation of the CB1 and CB2 receptors. This compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition. Additionally, 5F-MDMB-PICA has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5F-MDMB-PICA in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors, which allows for the precise modulation of these receptors in vitro and in vivo. Additionally, this compound has been shown to have a long duration of action, which is useful for studying the chronic effects of CB receptor activation. However, the limitations of using 5F-MDMB-PICA in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 5F-MDMB-PICA. One potential direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound. Furthermore, the development of more selective and potent CB receptor agonists could lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 5F-MDMB-PICA involves the reaction of 5-fluoro-3-methylbenzofuran-2-carboxylic acid with N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate in the presence of a base and a coupling reagent. The resulting product is then purified by column chromatography to obtain the pure compound. This synthesis method has been optimized to yield high purity and high yield of 5F-MDMB-PICA.
Aplicaciones Científicas De Investigación
5F-MDMB-PICA has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antipsychotic effects in animal models. Additionally, this compound has been investigated for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
5-fluoro-3-methyl-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-10-13-9-11(17)7-8-14(13)20-15(10)16(19)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQHCXKUJIBTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-methyl-N-phenyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)


![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)
![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)


